(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
CAS No.: 395101-26-5
Cat. No.: VC1985275
Molecular Formula: C13H9BrFNO
Molecular Weight: 294.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 395101-26-5 |
|---|---|
| Molecular Formula | C13H9BrFNO |
| Molecular Weight | 294.12 g/mol |
| IUPAC Name | (2-amino-5-bromophenyl)-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 |
| Standard InChI Key | WZXFXBLNORUZFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |
Introduction
Chemical Identity and Structure
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS: 395101-26-5) is a substituted benzophenone characterized by a ketone bridge connecting two differently substituted phenyl rings . The compound features an amino group at the ortho position and a bromine atom at the meta position of one phenyl ring, while the second phenyl ring contains a fluorine atom at the para position.
Basic Information
The compound's essential characteristics are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone |
| CAS Number | 395101-26-5 |
| Molecular Formula | C₁₃H₉BrFNO |
| Molecular Weight | 294.12 g/mol |
| IUPAC Name | (2-amino-5-bromophenyl)-(4-fluorophenyl)methanone |
| Synonyms | 4-bromo-2-(4-fluorobenzoyl)aniline; Methanone, (2-amino-5-bromophenyl)(4-fluorophenyl)- |
Structural Identifiers
Modern chemical databases utilize several standardized identifiers to represent this compound's structure precisely :
| Identifier | Value |
|---|---|
| InChI | 1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 |
| InChIKey | WZXFXBLNORUZFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |
Synthesis Methods
Bromination Reaction
Based on the synthesis of related compounds, the bromination step likely employs N-Bromosuccinimide (NBS) in dichloromethane as the brominating agent . This reaction typically proceeds at low to room temperature conditions to ensure regioselectivity.
Synthetic Route for Analogous Compounds
For closely related compounds like (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone, the following synthetic route has been documented :
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Preparation of (2-Amino-phenyl)-(4-chloro-phenyl)-methanone
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Addition of NBS (N-Bromosuccinimide) in DCM at 0°C
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Stirring at room temperature overnight
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Extraction with DCM
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Washing with NaHCO₃
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Drying over Na₂SO₄ and concentration
This procedure yields the desired product with approximately 92% yield .
Physical and Chemical Properties
Solubility Profile
The compound demonstrates a distinctive solubility profile :
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
| DMSO | Soluble |
| Water | Likely insoluble (inferred from structure) |
Applications and Research Significance
Pharmaceutical Research
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is primarily marketed as a research chemical for pharmaceutical investigations . The compound's structural features—particularly the combination of amino, halogen, and carbonyl functional groups—make it potentially valuable for drug discovery programs.
Structure-Activity Relationship Studies
The compound belongs to the benzophenone family, which has demonstrated diverse biological activities. The specific substitution pattern of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone may contribute to unique interactions with biological targets, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry research.
Material Science Applications
Benzophenone derivatives are known for their applications in material science, particularly in the development of photosensitive materials, UV absorbers, and specialty polymers. The presence of both bromine and fluorine atoms in this compound may confer distinctive photophysical properties.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs exist with variations in the halogen substituents :
| Compound | CAS Number | Molecular Weight | Difference from Title Compound |
|---|---|---|---|
| (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone | 784-40-7 | 249.67 g/mol | Chlorine instead of bromine |
| (2-Amino-5-bromophenyl)(4-chlorophenyl)methanone | 65246-99-3 | 310.57 g/mol | Chlorine instead of fluorine |
| 2-Fluorobenzophenone | 342-24-5 | 200.21 g/mol | Lacks amino and bromo groups |
Physicochemical Property Comparison
The substitution patterns in these analogs result in different physicochemical properties, including:
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Lipophilicity (affected by halogen type and position)
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Hydrogen bond donor/acceptor capabilities
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Molecular size and shape
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Electronic properties influencing reactivity
These differences can significantly impact biological activity, solubility, and application potential.
| Supplier | Catalog Number | Package Size | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich (Life Chemicals Inc.) | LIF372155866-250MG | 250 mg | $208.00 |
| Vulcanchem | VC1985275 | Various | Quote-based |
| Other suppliers | Various | Various | Quote-based |
Supply Restrictions
Most suppliers explicitly state that (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is provided strictly for research purposes only . This restriction underscores its status as a specialized research chemical rather than a commodity or pharmaceutical product.
Research Methodologies
Analytical Techniques
For characterization and purity assessment of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, several analytical techniques are commonly employed:
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HPLC-MS for identity confirmation and purity determination
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NMR spectroscopy (¹H and ¹³C) for structural verification
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IR spectroscopy for functional group identification
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Elemental analysis for composition confirmation
Application in Chemical Libraries
The compound represents an important member of specialized chemical libraries used in high-throughput screening campaigns in drug discovery. Its unique structure makes it valuable for diversity-oriented synthesis approaches.
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